

A Comparative Guide to Enzymatic and Non-Enzymatic Lactylation Mechanisms

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For Researchers, Scientists, and Drug Development Professionals

Lactylation, a recently discovered post-translational modification (PTM), has emerged as a critical signaling mechanism linking cellular metabolism to a myriad of biological processes, including gene regulation, inflammation, and cancer. This guide provides an objective comparison of the two primary mechanisms of protein lactylation: enzymatic and non-enzymatic pathways. We delve into the key molecular players, substrate specificities, and present supporting data and detailed experimental protocols to aid researchers in dissecting these distinct regulatory circuits.

At a Glance: Enzymatic vs. Non-Enzymatic Lactylation

Feature	Enzymatic Lactylation	Non-Enzymatic Lactylation
Primary Lactyl Donor	L-Lactyl-CoA, Lactyl-AMP	S-D-Lactoylglutathione (LGSH)
Precursor Molecule	L-Lactate	D-Lactate (via Methylglyoxal)
Key "Writer" Enzymes	p300/CBP, AARS1, GNAT13, KAT2A	None (spontaneous acyl transfer)
Stereospecificity	L-Lactylation	D-Lactylation
Cellular Localization	Primarily nucleus	Cytoplasm and other compartments
Known Target Proteins	Histones (e.g., H3K18la), non-histone proteins (e.g., p53)	Enriched on glycolytic enzymes
Regulation	Activity of "writer" and "eraser" enzymes (HDACs)	Levels of methylglyoxal and activity of the glyoxalase system (GLO1, GLO2)

Delving Deeper: The Mechanistic Pathways

Enzymatic Lactylation: A Precisely Regulated Process

Enzymatic lactylation is a controlled process catalyzed by specific "writer" enzymes that transfer a lactyl group from a donor molecule to a lysine residue on a target protein. This pathway is predominantly associated with L-lactate, the major lactate enantiomer produced during glycolysis.

Two main enzymatic pathways have been identified:

- **Lactyl-CoA** Dependent Pathway: In this pathway, L-lactate is first converted to **L-lactyl-CoA**. Histone acetyltransferases (HATs) like p300 and CREB-binding protein (CBP) can then utilize **lactyl-CoA** as a substrate to catalyze the lactylation of proteins, particularly histones. [\[1\]](#)[\[2\]](#)
- Lactyl-AMP Dependent Pathway: Alanyl-tRNA synthetase 1 (AARS1) has been identified as a bona fide lactyltransferase that can directly use L-lactate and ATP to form a lactyl-AMP

intermediate, which then serves as the donor for protein lactylation.[3][4] This mechanism bypasses the need for **lactyl-CoA**.

The reversibility of this modification is controlled by "eraser" enzymes, primarily histone deacetylases (HDACs) such as HDAC1-3 and sirtuins (e.g., SIRT1), which can remove the lactyl group.[2][5]

Enzymatic Lactylation Pathways

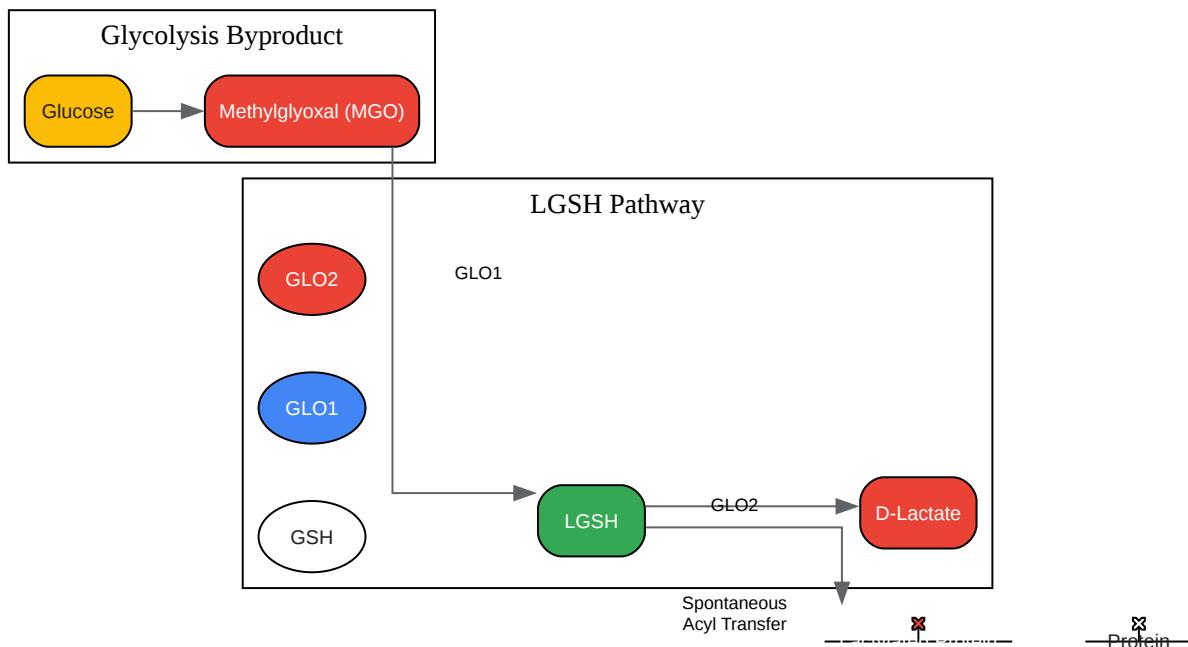
Non-Enzymatic Lactylation: A Spontaneous Modification

Non-enzymatic lactylation is a chemically-driven process that does not require a specific "writer" enzyme. This pathway is primarily linked to the formation of S-D-lactoylglutathione (LGSH), a metabolite derived from the detoxification of methylglyoxal (MGO), a reactive byproduct of glycolysis.[3][6][7]

The key steps in this pathway are:

- Methylglyoxal (MGO) Formation: MGO is produced as a spontaneous byproduct of glycolysis.
- LGSH Synthesis: MGO is rapidly conjugated with glutathione (GSH) in a reaction catalyzed by glyoxalase 1 (GLO1) to form LGSH.[3]
- Spontaneous Acyl Transfer: LGSH can then non-enzymatically transfer its D-lactyl group to the lysine residues of nearby proteins.[6][8]

The levels of non-enzymatic lactylation are regulated by the activity of the glyoxalase system, particularly glyoxalase 2 (GLO2), which hydrolyzes LGSH to D-lactate and GSH, thereby reducing the pool of the lactyl donor.[6][7] This pathway is notably enriched on glycolytic enzymes, suggesting a potential feedback mechanism to regulate metabolic flux.[7][8]



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Non-Enzymatic Lactylation Pathway

Experimental Protocols

Protocol 1: In Vitro Enzymatic Lactylation Assay using p300

This protocol is designed to assess the ability of the histone acetyltransferase p300 to catalyze lactylation of a substrate protein in vitro.

Materials:

- Recombinant full-length p300 protein
- Recombinant substrate protein (e.g., histone H3)

- **Lactyl-CoA**
- HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- SDS-PAGE loading buffer
- Anti-lactyllysine antibody
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Prepare a reaction mixture containing HAT Assay Buffer, recombinant p300 (e.g., 100-200 ng), and the substrate protein (e.g., 1 µg).
- Initiate the reaction by adding **Lactyl-CoA** to a final concentration of 50-100 µM.
- Incubate the reaction at 30°C for 1-2 hours.
- Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and probe with a primary antibody against lactyllysine.
- Incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and imaging system.



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In Vitro Enzymatic Lactylation Workflow

Protocol 2: In Vitro Non-Enzymatic Lactylation Assay using LGSH

This protocol assesses the ability of LGSH to non-enzymatically lactylate a substrate protein.

Materials:

- S-D-Lactoylglutathione (LGSH)
- Substrate protein (e.g., a glycolytic enzyme like Aldolase A)
- Reaction Buffer (e.g., PBS, pH 7.4)
- SDS-PAGE loading buffer
- Anti-lactyllysine antibody
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Prepare a reaction mixture containing the substrate protein (e.g., 1 µg) in the reaction buffer.
- Add LGSH to a final concentration of 1-5 mM.
- Incubate the reaction at 37°C for 2-4 hours.
- Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE.

- Transfer the proteins to a PVDF membrane.
- Block the membrane and probe with a primary antibody against lactyllysine.
- Incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and imaging system.



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In Vitro Non-Enzymatic Lactylation Workflow

Concluding Remarks

The distinction between enzymatic and non-enzymatic lactylation highlights the multifaceted nature of this emerging post-translational modification. Enzymatic lactylation represents a highly regulated signaling mechanism, while non-enzymatic lactylation appears to be a more spontaneous process directly linked to metabolic stress. Understanding the nuances of these pathways is paramount for researchers aiming to unravel the intricate roles of lactate in health and disease and for the development of novel therapeutic strategies targeting these modifications. The provided protocols offer a starting point for the experimental investigation of these distinct lactylation mechanisms.

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